molecular formula C12H16FNO B13587033 4-(3-Fluoro-4-methoxyphenyl)piperidine CAS No. 899357-01-8

4-(3-Fluoro-4-methoxyphenyl)piperidine

Cat. No.: B13587033
CAS No.: 899357-01-8
M. Wt: 209.26 g/mol
InChI Key: BPAXMNWAPCZSNH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16FNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-chlorophenyl)piperidine
  • 4-(3-Fluoro-4-hydroxyphenyl)piperidine
  • 4-(3-Fluoro-4-nitrophenyl)piperidine

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)piperidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

CAS No.

899357-01-8

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

BPAXMNWAPCZSNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)F

Origin of Product

United States

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